![molecular formula C16H19N3O5 B2582205 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1775505-22-0](/img/structure/B2582205.png)
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide
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Description
The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide” is a derivative of 1,3-diazaspiro[4.5]decane-2,4-dione . It is part of a series of novel compounds synthesized for the purpose of understanding their structure-activity relationship (SAR) for anticonvulsant activity .
Scientific Research Applications
- Researchers have explored derivatives of this compound as selective inhibitors of TYK2 and JAK1. These kinases play crucial roles in immune signaling pathways, and inhibiting them can have therapeutic potential in autoimmune diseases and inflammation .
- Novel 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives, based on the structure of this compound, have been synthesized and evaluated as inhibitors against PTP1B. PTP1B is implicated in metabolic disorders, making it an attractive target for drug development .
- Necroptosis is a programmed form of cell death associated with inflammation-related diseases. Inhibition of receptor-interacting protein kinase 1 (RIPK1) kinase activity can block necroptosis activation. This compound has been investigated for its potential as a RIPK1 inhibitor .
- The unique spirocyclic structure of this compound makes it interesting for chemical biology studies. Researchers explore its interactions with enzymes, binding affinities, and potential drug-like properties .
- Systematic exploration of structure-activity relationships (SAR) around this compound has led to the discovery of superior derivatives. Researchers investigate how different modifications affect its biological activity .
- This compound is included in databases like PubChem and ChEBI, which provide valuable information for computational modeling and bioinformatics research. Its molecular properties and interactions are cataloged for further analysis .
Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Necroptosis Pathway Modulation
Chemical Biology and Drug Discovery
Structural Modifications and SAR Studies
Computational Modeling and Bioinformatics
properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-12-4-2-3-11(9-12)17-13(20)10-19-14(21)16(18-15(19)22)5-7-24-8-6-16/h2-4,9H,5-8,10H2,1H3,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKPVKCQOPJDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide |
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